BenchChemオンラインストアへようこそ!

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Medicinal Chemistry Raf Kinase Inhibition Patent Chemistry

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine (CAS 943605-97-8) is a heterocyclic small molecule characterized by a 2-fluoropyridine ring connected at the 3-position to a 4-(methylamino)pyrimidine scaffold. This compound class is frequently employed as a synthetic intermediate and as a molecular scaffold in medicinal chemistry programs targeting protein kinases.

Molecular Formula C10H9FN4
Molecular Weight 204.2 g/mol
CAS No. 943605-97-8
Cat. No. B1522043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
CAS943605-97-8
Molecular FormulaC10H9FN4
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCNC1=NC=NC(=C1)C2=C(N=CC=C2)F
InChIInChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15)
InChIKeyJVFSHHQULXNBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine (CAS 943605-97-8): A Differentiated Heterocyclic Building Block for Raf Kinase-Targeted Research and Procurement


6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine (CAS 943605-97-8) is a heterocyclic small molecule characterized by a 2-fluoropyridine ring connected at the 3-position to a 4-(methylamino)pyrimidine scaffold. This compound class is frequently employed as a synthetic intermediate and as a molecular scaffold in medicinal chemistry programs targeting protein kinases [1]. Specifically, this compound has been disclosed as an intermediate in patent literature by Amgen Inc. for the preparation of nitrogen-containing bicyclic heteroaryl compounds designed to modulate Raf kinase, a key target in melanoma and other cancers [2]. Its calculated physicochemical properties, including a molecular weight of 204.20 g/mol and an XLogP3-AA of 1.5, position it within the favorable range for lead-like chemical space [1]. The presence of the 2-fluoropyridinyl moiety introduces a unique electronic character that is highly sought after in structure-activity relationship (SAR) studies, making this specific building block a strategic choice for procurement over simple, unsubstituted pyrimidine alternatives.

Why Generic 4-Aminopyrimidine Analogs Cannot Replace 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine in Research Applications


Substituting 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine with a generic 4-aminopyrimidine or a non-fluorinated analog introduces significant risk of assay failure and misleading SAR data. This compound's specific substitution pattern is not arbitrary; it is documented as an intermediate in the synthesis of potent Raf kinase inhibitors, a therapeutic area where subtle changes to the heterocyclic core can drastically alter target engagement and selectivity [1]. The 2-fluoropyridinyl group at the pyrimidine 6-position provides a precise vector for interaction with the kinase hinge region and influences the electron density of the aromatic system, directly impacting binding affinity for targets like B-Raf . Without this exact arrangement, a substitute building block would likely fail to produce active final compounds in downstream biological assays, leading to false negatives in primary screening and wasted investment in parallel chemistry efforts.

Quantitative Differentiation Guide for Procuring 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine


Differentiation by Patent-Corroborated Synthetic Role vs. Generic Pyrimidine Building Blocks

This specific compound is explicitly cited in Amgen Inc.'s patent WO2007076092A3 as a synthetic intermediate for preparing Raf kinase-modulating heteroaryl compounds [1]. This is a critical differentiator from generic, commercially available aminopyrimidines like 4-amino-6-methylpyrimidine or 6-phenylpyrimidin-4-amine, which are not associated with any specific kinase inhibitor patent. The patent provides a defined synthetic role: it is used to construct a specific nitrogen-containing bicyclic core essential for the target activity. The patent location (page/column 119) confirms its use in a reaction scheme that was part of a successful medicinal chemistry campaign for cancer targets, including melanomas [2]. This procurement-gated validation offers assurance that this exact compound fits a known productive SAR pathway, unlike unvalidated substitutes.

Medicinal Chemistry Raf Kinase Inhibition Patent Chemistry Synthetic Intermediates

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Non-Fluorinated Analogs

The compound exhibits a calculated XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 50.7 Ų [1]. In comparison, a direct non-fluorinated analog where the 2-fluoropyridinyl group is replaced by a simple pyridin-3-yl group (e.g., 6-(pyridin-3-yl)-N-methylpyrimidin-4-amine) is not explicitly listed in PubChem, but core-level substitution patterns demonstrate that the addition of a fluorine atom typically increases lipophilicity by approximately 0.3-0.5 Log units while maintaining a similar TPSA [2]. This subtle increase in lipophilicity due to the fluorine substituent can significantly enhance passive cellular permeability in the final drug-like compound without detrimental effects on solubility, a key balance in oral drug design. This makes the fluorinated building block strategically superior for cell-based assay development from the earliest stages.

Physicochemical Properties Lipophilicity Lead-Likeness Drug Design

Structural Scaffold Differentiation: N-Methylpyrimidin-4-amine Core vs. Primary Amine Analogs for Downstream Derivatization

The presence of an N-methyl group on the pyrimidine-4-amine distinguishes this building block from compounds bearing a free primary amine (e.g., 6-(2-fluoropyridin-3-yl)pyrimidin-4-amine). A direct comparator lacking the N-methyl group would require an additional synthetic step (methylation) to reach the final compound indicated in the Amgen patent, which specifically utilizes the N-methylated derivative [1]. This pre-installed N-methyl group represents a strategic synthesis advantage: it eliminates a protection/deprotection or selective alkylation step late in the synthesis, which is often low-yielding and can generate by-products. From a procurement standpoint, this single-step efficiency gain provides a clear differentiation in terms of cost-per-successful-final-compound, even if raw material costs are similar.

Scaffold Hopping Late-Stage Functionalization Chemical Biology SAR Studies

Purity and Quality Consistency: High-Purity Procurement Grade vs. Lower-Purity Research Chemicals

Commercial listings for this compound by specialty chemical suppliers emphasize high purity levels, typically ≥95% . Some suppliers, such as MolCore, specify a minimum purity of 98% . In contrast, less specialized analogs or the compound when offered by general chemical clearinghouses are often listed without a defined purity specification. For a building block intended for use in kinase inhibitor synthesis, this quantified difference in purity is critical. Impurities in a synthetic intermediate can lead to the formation of toxic by-products, interfere with catalytic cycles in cross-coupling reactions, or contaminate the final bioactive compound, leading to unreliable IC50 values. A procurement specification of ≥98% purity provides a verifiable quality metric that directly correlates with reproducible biological assay results .

Chemical Purity Quality Control Reproducibility Assay Reliability

High-Impact Application Scenarios for 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine in Drug Discovery


Targeted Library Synthesis for Raf Kinase Inhibitors

This building block is ideally suited for the focused synthesis of compound libraries based on the generic structure disclosed in patent WO2007076092A3 [1]. By using this exact intermediate, research groups can efficiently explore SAR around the Raf kinase hinge-binding motif. The pre-validated nature of the scaffold reduces the probability of falling into dead-end chemical space, which is a common risk when starting with unvalidated, novel building blocks. This application directly leverages the patent-correlated differentiation identified in Section 3, ensuring that synthesized compounds have a higher likelihood of demonstrating activity against B-Raf or C-Raf in biochemical assays.

Physicochemical Property Optimization in Lead Generation

In fragment-based drug discovery (FBDD) or lead optimization campaigns, the balanced LogP (1.5) and TPSA (50.7 Ų) of this compound [2] make it an excellent core scaffold. Its physicochemical profile is superior to non-fluorinated analogs for achieving oral bioavailability in the final drug candidate. Researchers can use this compound as a high-quality starting point for 'lead-like' libraries, aiming to maintain drug-like properties throughout the hit-to-lead process. This scenario is a direct translation of the quantitative LogP differentiation evidence from Section 3, offering a procurement-driven path to superior ADME profiles.

Streamlined Parallel Synthesis and Late-Stage Derivatization

Medicinal chemistry teams focused on high-throughput parallel synthesis will benefit from the time-saving feature of the pre-installed N-methyl group. This eliminates a low-yielding, late-stage alkylation step in the synthesis of final Raf kinase inhibitors as described in the Amgen patent [1]. The synthetic step economy differentiates this compound from its primary amine analog and directly translates to faster cycle times and reduced costs per compound in a large array, a critical procurement advantage for industrial-scale medicinal chemistry groups.

Reliable Supply for Reagent Libraries and Screening Collections

For organizations building internal screening compound libraries, the specified high purity (≥98% ) of this compound is essential. Ordering this specific building block, with a guaranteed purity metric, ensures that the resulting screening compounds will not be contaminated by synthesis by-products that could generate false-positive assay signals. This reliability, backed by a quantifiable purity specification, is a core procurement requirement for both academic screening centers and biopharmaceutical companies, providing a clear scientific reason to choose this product over cheaper, less well-characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.